

Granisetron-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Granisetron-d3

Cat. No.: B562514

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Granisetron-d3**, a deuterated analog of the potent antiemetic agent Granisetron. This document outlines its chemical properties, its critical role in analytical and pharmacokinetic studies, and the underlying mechanism of action of its parent compound.

Core Compound Details

Granisetron-d3 is a stable isotope-labeled version of Granisetron, primarily utilized as an internal standard in quantitative bioanalytical assays.^{[1][2][3]} The incorporation of deuterium atoms results in a higher molecular weight compared to the parent drug, allowing for its differentiation in mass spectrometry-based analyses without altering its chemical behavior in chromatographic separations.

Property	Value	Source(s)
CAS Number	1224925-76-1	[2][3]
Molecular Formula	C ₁₈ H ₂₁ D ₃ N ₄ O	[2][4]
Molecular Weight	315.44 g/mol	[3]
Formal Name	1-(methyl-d ₃)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide	[2]
Synonyms	BRL 43694-d3, Kytril-d3, endo-Granisetron-d3	[1]

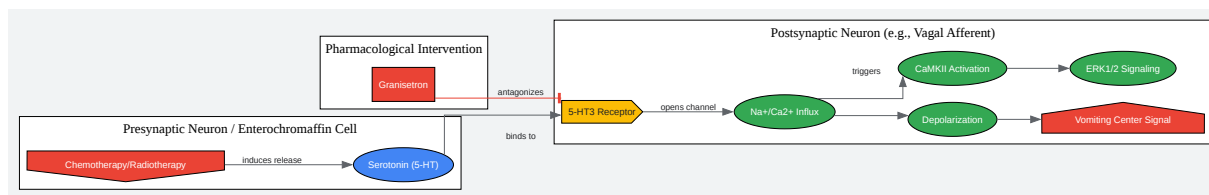
Mechanism of Action: The 5-HT₃ Receptor Pathway

Granisetron exerts its antiemetic effects by acting as a highly selective antagonist of the serotonin 5-HT₃ receptor.[2] These receptors are ligand-gated ion channels predominantly located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[5]

During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release large amounts of serotonin (5-HT).[6] This serotonin binds to 5-HT₃ receptors, initiating a signaling cascade that leads to nausea and vomiting.

The activation of the 5-HT₃ receptor, a cation channel, leads to a rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions, causing neuronal depolarization.[7][8] This depolarization transmits signals to the vomiting center in the brain. The influx of Ca²⁺ also triggers downstream signaling pathways, including the activation of Calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinases 1 and 2 (ERK1/2), which contribute to the emetic response.[7]

Granisetron competitively blocks the binding of serotonin to the 5-HT₃ receptor, thereby inhibiting this signaling cascade and preventing the emetic reflex.[6]



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Caption: Granisetron's antagonism of the 5-HT₃ receptor signaling pathway.

Experimental Protocols: Quantification of Granisetron

Granisetron-d3 is the internal standard of choice for the quantification of granisetron in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[9][10]} This method is essential for pharmacokinetic, bioavailability, and bioequivalence studies.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting granisetron and the internal standard from plasma is liquid-liquid extraction.

- To a 100 μ L aliquot of human plasma, add the internal standard (**Granisetron-d3**).^[9]
- Vortex the sample to ensure homogeneity.
- Add a suitable organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
- Vortex vigorously for several minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

- Centrifuge the sample to separate the organic and aqueous layers.
- Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical parameters for the LC-MS/MS analysis of granisetron.

Table 1: Liquid Chromatography Conditions

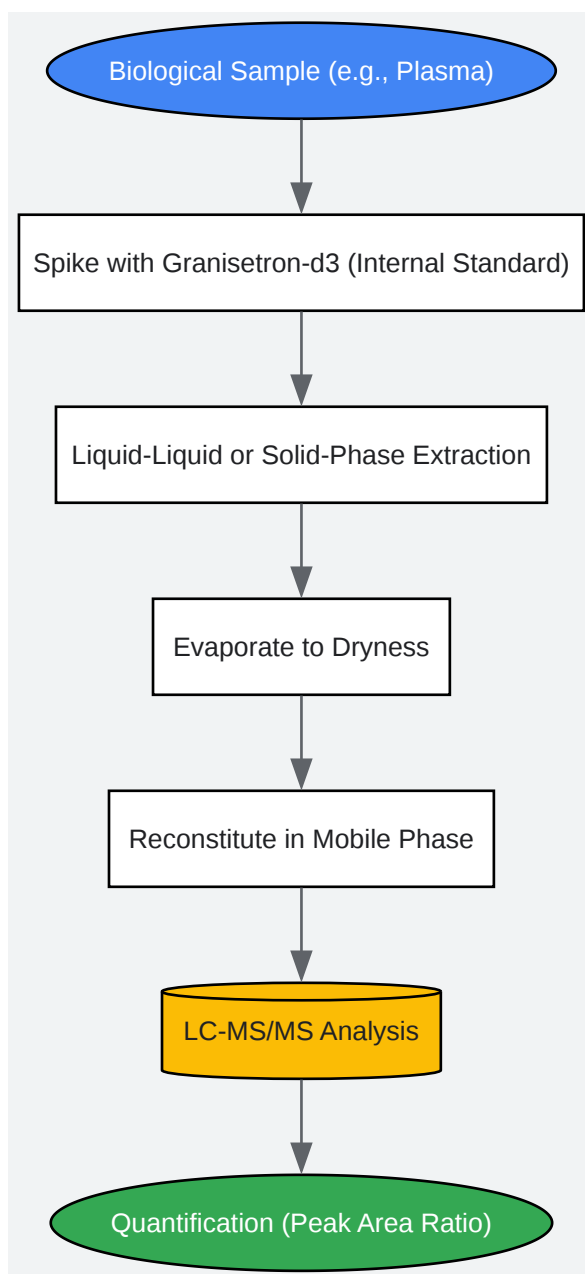
Parameter	Typical Value	Source(s)
Column	Reversed-phase C18 or C6-phenyl	[10] [11]
Mobile Phase	Isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol)	[10] [11]
Flow Rate	0.25 - 1.0 mL/min	[10] [11]
Column Temperature	Ambient or controlled (e.g., 40 °C)	[12]
Injection Volume	5 - 20 µL	N/A

Table 2: Mass Spectrometry Conditions

Parameter	Typical Value	Source(s)
Ionization Mode	Electrospray Ionization (ESI), Positive	[9] [10]
Detection Mode	Multiple Reaction Monitoring (MRM)	[10]
MRM Transition (Granisetron)	m/z 313.4 → 138	[9] [10]
MRM Transition (Internal Standard)	Varies depending on the specific standard used (e.g., m/z 409 → 228 for a different IS)	[10]
Dry Gas Temperature	~350 °C	[11]

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of granisetron in a biological sample using **Granisetron-d3** as an internal standard.



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Caption: Bioanalytical workflow for granisetron quantification.

Conclusion

Granisetron-d3 is an indispensable tool for the accurate and precise quantification of granisetron in complex biological matrices. Its use as an internal standard in LC-MS/MS-based methods is crucial for advancing our understanding of the pharmacokinetics of granisetron and for the development of new and improved antiemetic therapies. A thorough understanding of

the 5-HT₃ receptor signaling pathway, which is effectively blocked by granisetron, provides the mechanistic basis for its clinical efficacy.

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